![molecular formula C10H12FNO5S B2765459 1-氟磺酰氧基-4-[2-羟基乙基(甲基)氨基]苯 CAS No. 2411298-24-1](/img/structure/B2765459.png)

1-氟磺酰氧基-4-[2-羟基乙基(甲基)氨基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

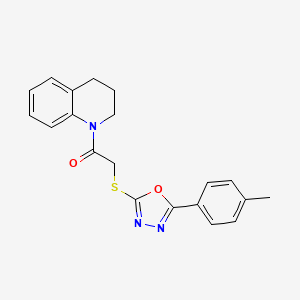

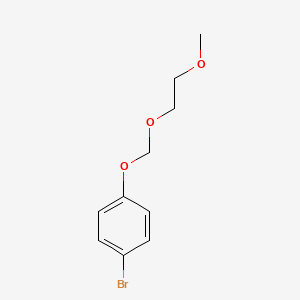

“1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” is a chemical compound with the molecular formula C10H12FNO5S . It is a type of sulfonyl fluoride, which are known for their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” can be represented by the InChI string: InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 .Chemical Reactions Analysis

Sulfonyl fluorides, such as “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene”, are generally involved in reactions like direct fluorosulfonylation . The reaction mechanism for this process involves the generation of fluorosulfonyl radicals, which then attack the double bond of the alkene, leading to the formation of a carbon radical intermediate .科学研究应用

Organic Synthesis

Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Chemical Biology

Sulfonyl fluorides are also used in chemical biology . The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. The outcomes would also vary based on the specific goals of the research.

Drug Discovery

In the field of drug discovery, sulfonyl fluorides have been utilized . They are often used in the synthesis of biologically active molecules and versatile synthetic intermediates .

Materials Science

Sulfonyl fluorides have applications in materials science . They can be used in the synthesis of materials with specific properties, although the exact methods and outcomes would depend on the particular material being synthesized.

未来方向

Sulfonyl fluorides, including “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene”, have found widespread applications in various fields . The development of new methods for the generation of fluorosulfonyl radicals and their use in the synthesis of diverse functionalized sulfonyl fluorides is a promising area of research .

属性

IUPAC Name |

1-fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPOSWYMAMHYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethyl)(methyl)carbamoyl]phenyl sulfurofluoridate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)

![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)

![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)

![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2765397.png)